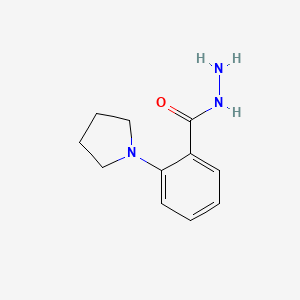

2-(Pyrrolidin-1-yl)benzohydrazide

Description

Overview of Hydrazide and Pyrrolidine (B122466) Structural Motifs in Medicinal Chemistry

In medicinal chemistry, certain molecular fragments, known as privileged structures, appear frequently in the architecture of successful drugs across various therapeutic areas. ufrj.bracs.org Both the hydrazide and pyrrolidine moieties can be considered part of this elite group, each contributing unique and valuable properties to a molecule's biological profile.

The hydrazide functional group (-CONHNH2) and its derivatives, particularly hydrazones, are recognized as versatile synthons and potent pharmacophores. mdpi.comnih.gov The hydrazide-hydrazone group has been integral to the development of compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. thepharmajournal.com Isoniazid (B1672263), a primary drug for treating tuberculosis, is a classic example of a simple hydrazide with profound therapeutic impact. mdpi.com The reactivity of the hydrazide group makes it a valuable precursor for synthesizing a variety of heterocyclic compounds like oxadiazoles, triazoles, and pyrazoles, further expanding its utility in drug discovery. mdpi.com

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another cornerstone of drug design. nih.gov Unlike flat aromatic rings, the non-planar, sp3-hybridized nature of the pyrrolidine scaffold allows for greater three-dimensional exploration of chemical space. nih.gov This structural feature is crucial for achieving specific and high-affinity interactions with biological targets like proteins and enzymes. The nitrogen atom in the pyrrolidine ring imparts basicity and serves as a key point for substitution, with a significant percentage of FDA-approved drugs containing this motif being substituted at the N-1 position. nih.gov Its presence in numerous natural products and synthetic drugs highlights its role in creating molecules with diverse biological activities. nih.gov

Rationale for Investigating the 2-(Pyrrolidin-1-yl)benzohydrazide Scaffold

The rationale for designing and studying the 2-(Pyrrolidin-1-yl)benzohydrazide scaffold is rooted in the principle of molecular hybridization. This strategy involves combining two or more known pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced or novel biological activity.

The investigation of this specific scaffold is driven by the following key points:

Synergistic Activity : The goal is to determine if the combination of the bioactive benzohydrazide (B10538) core with the structurally important pyrrolidine ring could lead to a synergistic effect, resulting in a compound with greater potency or a better activity profile than either fragment alone.

Structural Diversity : The pyrrolidine ring at the 2-position of the benzohydrazide introduces a non-planar, basic, and nucleophilic center. nih.gov This substitution pattern offers a distinct structural and electronic profile compared to other substituted benzohydrazides, potentially leading to novel interactions with biological targets.

Exploring New Chemical Space : The synthesis of this compound contributes to the exploration of new chemical space. By creating and evaluating such hybrid molecules, researchers can generate new structure-activity relationship (SAR) data, which is vital for the rational design of future drug candidates. nih.gov

Current Research Landscape of Benzohydrazide Derivatives Incorporating Five-Membered Nitrogen Heterocycles

The synthesis of benzohydrazide derivatives that incorporate various heterocyclic rings is an active and fruitful area of chemical research. researchgate.netdntb.gov.ua These efforts aim to discover new compounds with potential applications in medicine and materials science.

While 2-(Pyrrolidin-1-yl)benzohydrazide features the saturated pyrrolidinyl group, much research in this area has also focused on the aromatic pyrrolyl analogue. The distinction is chemically significant, but the interest in both stems from the value of five-membered nitrogen heterocycles in drug design.

The pyrrolidinyl substructure is prized for the conformational flexibility and three-dimensionality it imparts to a molecule. nih.gov The stereochemistry of substituents on the pyrrolidine ring can drastically alter the biological profile of a compound by influencing how it binds to enantioselective protein targets. nih.gov Its basic nitrogen atom can form crucial hydrogen bonds and salt bridges, anchoring a molecule within a receptor's active site. nih.gov

In a related context, research into pyrrolyl benzohydrazides has yielded compounds with promising biological activity. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives were synthesized and evaluated as potential antibacterial agents. mdpi.com These studies provide a valuable proxy for understanding how a five-membered nitrogen heterocycle attached to a benzohydrazide core can influence bioactivity. Molecular docking studies on these analogs suggested that the pyrrole (B145914) ring and the hydrazide linker could form key hydrogen bonding interactions with enzyme active sites, such as enoyl-ACP reductase, a target in tuberculosis treatment. mdpi.comresearchgate.net

The benzohydrazide scaffold itself has emerged as a privileged structure in medicinal chemistry, valued for its synthetic accessibility and its ability to act as a versatile template for generating diverse compound libraries. thepharmajournal.commdpi.com The core structure, consisting of a benzene (B151609) ring attached to a hydrazide moiety, provides a rigid framework that can be readily functionalized at multiple positions.

Researchers have successfully synthesized numerous series of benzohydrazide derivatives that exhibit a wide array of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. thepharmajournal.com For example, the condensation of benzohydrazides with various aldehydes to form N'-benzylidenebenzohydrazides is a common strategy to produce potent bioactive molecules. mdpi.com Studies have shown that substituents on the phenyl rings of both the benzohydrazide and the aldehyde portions play a critical role in modulating the biological activity. mdpi.com This body of work underscores the benzohydrazide scaffold as a reliable starting point for the development of new lead compounds. researchgate.net

Research Findings on Related Benzohydrazide Derivatives

While specific data on 2-(Pyrrolidin-1-yl)benzohydrazide is not widely published, research on analogous compounds provides insight into the potential of this chemical class. The following table presents findings from a study on related pyrrolyl benzohydrazide derivatives, which were evaluated for their inhibitory activity against bacterial enzymes.

| Compound ID | Substituent (R) on Acetyl Group | Antibacterial Activity (MIC, µg/mL vs. M. tuberculosis) | Enzyme Inhibition (InhA, % at 50 µM) |

|---|---|---|---|

| 5b | o-tolyl | 6.25 | 68 |

| 5c | p-tolyl | 12.5 | 65 |

| 5j | 2-Bromophenyl | 3.12 | 72 |

| 5l | 4-Hydroxyphenyl | 1.6 | 75 |

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-13-11(15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIHGPBSQKFWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Pyrrolidin 1 Yl Benzohydrazide and Its Analogues

Established Synthetic Pathways for Benzohydrazide (B10538) Core Construction

The formation of the benzohydrazide core is a fundamental step in the synthesis of 2-(pyrrolidin-1-yl)benzohydrazide. This is typically achieved through the reaction of a benzoic acid derivative with hydrazine (B178648).

Conventional Condensation Reactions

The most traditional and widely used method for synthesizing benzohydrazides is the condensation of a carboxylic acid ester with hydrazine hydrate (B1144303). jconsortium.comresearchgate.net This reaction is typically carried out by refluxing the corresponding methyl or ethyl benzoate (B1203000) with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide and the release of an alcohol molecule.

Another conventional approach involves the reaction of a benzoyl chloride with hydrazine hydrate. This method is often faster but may require careful control of the reaction conditions to avoid the formation of undesired side products.

Table 1: Conventional Synthesis of Benzohydrazides

| Starting Material | Reagent | Solvent | Conditions | Yield (%) | Reference |

| Methyl Benzoate | Hydrazine Hydrate | Ethanol | Reflux | 85-95 | |

| Ethyl Benzoate | Hydrazine Hydrate | Ethanol | Reflux | 80-90 | sphinxsai.com |

| Benzoyl Chloride | Hydrazine Hydrate | Dichloromethane | 0°C to rt | 75-85 |

Note: Yields are typical and can vary based on the specific substrate and reaction conditions.

Microwave-Assisted and Sonochemical Syntheses

In recent years, alternative energy sources such as microwave irradiation and ultrasound have been employed to accelerate organic reactions, reduce reaction times, and improve yields. The synthesis of benzohydrazides is no exception.

Microwave-assisted synthesis offers a significant advantage over conventional heating by providing rapid and uniform heating of the reaction mixture. This often leads to shorter reaction times, higher yields, and cleaner reaction profiles. For instance, the synthesis of various benzohydrazide derivatives has been efficiently carried out under microwave irradiation, often in solvent-free conditions or using a minimal amount of a high-boiling point solvent like DMF.

Sonochemical synthesis , which utilizes the power of ultrasound to induce chemical reactions, has also been successfully applied to the synthesis of hydrazides. The cavitation phenomenon generated by ultrasound waves can lead to the formation of localized hot spots with high temperature and pressure, which can enhance reaction rates and yields.

Table 2: Comparison of Conventional and Modern Synthesis Methods for Benzohydrazides

| Method | Reaction Time | Yield (%) | Conditions | Reference |

| Conventional Heating | 4-24 hours | 80-95 | Reflux | sphinxsai.com |

| Microwave Irradiation | 5-30 minutes | 85-98 | Solvent-free or DMF | |

| Sonochemical | 30-60 minutes | 80-92 | Ethanol, rt |

Methods for Incorporating the Pyrrolidinyl Moiety

The introduction of the pyrrolidinyl group at the ortho position of the benzoic acid backbone is a critical step that can be achieved through several strategic approaches.

Regioselective Functionalization of the Benzene (B151609) Ring

One approach involves the direct introduction of the pyrrolidinyl group onto a pre-existing benzene ring that already contains a functional group that can be later converted to a hydrazide, such as a carboxyl group or an ester.

A common method for this is nucleophilic aromatic substitution (SNA_r) . This typically involves the reaction of an ortho-halogenated benzoic acid or its ester with pyrrolidine (B122466). The reaction is often catalyzed by a copper or palladium catalyst and requires a base to neutralize the hydrogen halide formed during the reaction. The choice of catalyst and reaction conditions is crucial to ensure high regioselectivity and yield.

Convergent Synthesis Approaches Utilizing Pre-formed Pyrrolidine Rings

Convergent synthesis offers an alternative and often more efficient route. In this strategy, the two key fragments of the target molecule, the pyrrolidine-substituted aromatic ring and the hydrazide moiety, are synthesized separately and then coupled together in the final steps.

A plausible convergent pathway for 2-(pyrrolidin-1-yl)benzohydrazide would involve the synthesis of 2-(pyrrolidin-1-yl)benzoic acid as a key intermediate. This can be achieved through methods like the Ullmann condensation between 2-chlorobenzoic acid and pyrrolidine. Once 2-(pyrrolidin-1-yl)benzoic acid is obtained, it can be converted to its corresponding ester, which is then reacted with hydrazine hydrate to yield the final product, 2-(pyrrolidin-1-yl)benzohydrazide. researchgate.net

Derivatization and Functionalization of the 2-(Pyrrolidin-1-yl)benzohydrazide Scaffold

The 2-(pyrrolidin-1-yl)benzohydrazide scaffold possesses several reactive sites that allow for further derivatization and functionalization, leading to a diverse library of compounds with potentially interesting properties.

The primary site for derivatization is the terminal nitrogen atom of the hydrazide moiety (-NHNH2). This nucleophilic nitrogen can readily react with a variety of electrophiles. A common derivatization is the condensation with aldehydes and ketones to form the corresponding N'-substituted benzohydrazones. nih.govmdpi.com These reactions are typically carried out by refluxing the benzohydrazide with the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid.

Another important derivatization involves the reaction with isocyanates or isothiocyanates to yield semicarbazides and thiosemicarbazides, respectively. These reactions provide a means to introduce a wide range of substituents at the N'-position.

Furthermore, the pyrrolidine ring itself can be a site for functionalization, although this is generally less common and may require more specific synthetic strategies.

Table 3: Common Derivatization Reactions of the Benzohydrazide Scaffold

| Reagent | Product Type | Reaction Conditions | Reference |

| Aldehydes/Ketones | Hydrazones | Ethanol, reflux, cat. acid | nih.govmdpi.com |

| Isocyanates | Semicarbazides | Aprotic solvent, rt | |

| Isothiocyanates | Thiosemicarbazides | Aprotic solvent, rt | |

| Acid Chlorides/Anhydrides | N'-Acylbenzohydrazides | Base, aprotic solvent, 0°C to rt |

Modifications at the Hydrazide Nitrogen Atoms

The hydrazide functional group offers a prime site for structural modifications, allowing for the introduction of various substituents on the terminal nitrogen atom. A common strategy involves the acylation of the parent benzohydrazide. For instance, the reaction of a benzohydrazide with an appropriate acid chloride or anhydride (B1165640) can introduce an acyl group.

A documented example involves the synthesis of N'-acetyl-2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)acetohydrazide, where the parent hydrazide is treated with acetyl chloride. thieme-connect.com This general principle can be applied to 2-(pyrrolidin-1-yl)benzohydrazide, reacting it with various acylating agents to produce N'-substituted derivatives.

Another significant modification is the formation of hydrazones through the condensation of the hydrazide with aldehydes or ketones. This reaction is typically carried out by heating the reactants in a suitable solvent like ethanol, often with a catalytic amount of acid. mdpi.com This approach allows for the introduction of a wide array of substituted phenyl, heterocyclic, or aliphatic groups at the hydrazide terminus. The general reaction is as follows:

2-(Pyrrolidin-1-yl)benzohydrazide + R-CHO/R₂CO → 2-(Pyrrolidin-1-yl)-N'-(alkylidene/arylidene)benzohydrazide

Furthermore, more complex heterocyclic systems can be constructed from the hydrazide moiety. For example, hydrazides can be used as precursors for the synthesis of 1,3,4-oxadiazoles. jconsortium.comresearchgate.net This typically involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, or by cyclization of a diacylhydrazine intermediate. researchgate.netnih.gov

Introduction of Substituents on the Benzene Ring

The properties of 2-(pyrrolidin-1-yl)benzohydrazide can be significantly altered by introducing various substituents onto the benzene ring. These modifications can influence the electronic and steric properties of the molecule. The synthesis of such analogues typically starts with a correspondingly substituted benzoic acid.

For example, the synthesis of 2-methoxy-5-(pyrrolidin-1-yl)benzoic acid has been reported, which can serve as a precursor to the corresponding benzohydrazide. Similarly, the preparation of 2-[2-hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid demonstrates the feasibility of incorporating hydroxyl and additional benzoyl groups. nih.gov

The general synthetic route to these substituted benzohydrazides involves a few key steps. The appropriately substituted benzoic acid is first esterified, commonly by reaction with an alcohol in the presence of an acid catalyst. The resulting ester is then reacted with hydrazine hydrate to yield the desired benzohydrazide. thepharmajournal.com

A variety of substituents can be introduced onto the benzene ring, including:

Electron-donating groups: such as methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups. nih.govrdd.edu.iq

Electron-withdrawing groups: such as nitro (-NO₂) and chloro (-Cl) groups. researchgate.net

Halogens: such as fluoro (-F) and bromo (-Br). mdpi.com

The following table provides examples of substituted benzohydrazide analogues and the starting materials for their synthesis.

| Substituent on Benzene Ring | Starting Material (Substituted Benzoic Acid) | Reference |

| 4-methoxy | 4-methoxybenzoic acid | rdd.edu.iq |

| 2-nitro | 2-nitrobenzoic acid | researchgate.net |

| 4-fluoro | 4-fluorobenzoic acid | mdpi.com |

| 2-chloro | 2-chlorobenzoic acid |

Structural Variations within the Pyrrolidine Moiety

Modification of the pyrrolidine ring itself presents another avenue for creating structural analogues. While specific examples directly related to 2-(pyrrolidin-1-yl)benzohydrazide are less commonly reported, the principles of synthesizing substituted pyrrolidines can be applied.

One approach is to start with a substituted pyrrolidine and react it with a suitable benzoic acid derivative. For instance, the synthesis of compounds with substituted pyrrolidine rings, such as 2,5-dimethylpyrrolidine (B123346), has been described in the context of other bioactive molecules. researchgate.net The reaction of such a substituted pyrrolidine with an appropriate 2-halobenzoic acid or its ester could yield the desired analogue.

The following table illustrates potential structural variations within the pyrrolidine moiety and the general synthetic approach.

| Pyrrolidine Variation | General Synthetic Approach | Reference |

| 2,5-dimethylpyrrolidine | Reaction of 2,5-dimethylpyrrolidine with a 2-halobenzoic acid derivative. | researchgate.net |

| 2,5-dioxopyrrolidine | Fusion of anthranilic acid with a substituted succinic anhydride. thieme-connect.comthieme-connect.com | thieme-connect.comthieme-connect.com |

| Hydroxylated pyrrolidine | Not directly reported for this compound, but could involve using a hydroxylated proline derivative as a starting material. |

Optimization of Reaction Conditions and Yields for Analogues

The efficiency of synthesizing 2-(pyrrolidin-1-yl)benzohydrazide analogues is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted to improve yields and purity include the choice of solvent, catalyst, temperature, and reaction time.

For the crucial step of forming the hydrazide from an ester, various conditions have been explored. While refluxing the ester with hydrazine hydrate in ethanol is a common method, the reaction time can vary significantly, from a few hours to over 24 hours at room temperature. thepharmajournal.comsphinxsai.com The use of microwave irradiation has been shown to dramatically reduce reaction times to just a few minutes, often with improved yields. thepharmajournal.com

In the case of coupling reactions to form N'-substituted hydrazides, such as the reaction with a carboxylic acid, coupling agents are frequently employed. Reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIEA) have been used effectively. mdpi.comnih.gov The reaction is often carried out at low temperatures (0-5 °C) and can require extended reaction times (24-30 hours) for completion. mdpi.comnih.gov

The choice of solvent is also critical. While alcohols like ethanol and methanol (B129727) are common for hydrazide formation, aprotic solvents like N,N-dimethylformamide (DMF) are often used for coupling reactions. mdpi.comthepharmajournal.comnih.gov

The following table summarizes some optimized reaction conditions for the synthesis of benzohydrazide analogues.

| Reaction Type | Reagents and Conditions | Solvent | Typical Yields | Reference |

| Hydrazide formation from ester | Hydrazine hydrate, reflux | Ethanol | Good | thepharmajournal.com |

| Hydrazide formation from ester (Microwave) | Hydrazine hydrate, microwave irradiation (350-500 W) | Ethanol | Good | thepharmajournal.com |

| N'-Acetylation | Acetyl chloride, Et₃N | Dichloromethane | 61% | nih.gov |

| N'-Arylacetylation | Substituted phenylacetic acid, HBTU, DIEA, 0-25 °C | DMF | 65-87% | mdpi.comnih.gov |

| Hydrazone formation | Aldehyde/ketone, reflux | Ethanol | Good | mdpi.com |

By carefully selecting and optimizing these reaction parameters, it is possible to synthesize a wide variety of 2-(pyrrolidin-1-yl)benzohydrazide analogues in good to excellent yields, facilitating the exploration of their chemical and biological properties.

Computational and in Silico Approaches for 2 Pyrrolidin 1 Yl Benzohydrazide Derivatives

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is crucial for understanding the binding affinity and interaction patterns of 2-(pyrrolidin-1-yl)benzohydrazide derivatives with their biological targets.

Interaction Analysis with Dihydrofolate Reductase (DHFR)

Derivatives of 2-(pyrrolidin-1-yl)benzohydrazide have been investigated as potential inhibitors of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway of microorganisms. Molecular docking studies have shown that these compounds can effectively bind to the active site of DHFR from Staphylococcus aureus. The interactions observed are significant, suggesting that these derivatives could disrupt the enzyme's function, thereby exhibiting antimicrobial properties.

Binding Assessment with Enoyl-ACP Reductase (ENR/InhA)

Enoyl-ACP Reductase (InhA) is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Docking studies of 2-(pyrrolidin-1-yl)benzohydrazide derivatives with InhA have revealed strong binding affinities. These studies indicate that the compounds fit well within the binding pocket of InhA, forming stable interactions that could inhibit the enzyme's activity, highlighting their potential as antitubercular agents.

Docking to Polo-like Kinase 1 (PLK1) and Other Kinases

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in cell cycle regulation, and its overexpression is often associated with cancer. Computational docking has been employed to explore the inhibitory potential of 2-(pyrrolidin-1-yl)benzohydrazide derivatives against PLK1. The results from these studies demonstrate that the compounds can bind to the ATP-binding site of the kinase, a common target for cancer therapeutics. This suggests a potential mechanism for their anticancer activity through the inhibition of PLK1.

Analysis of Key Hydrogen Bonding and Hydrophobic Interactions

The stability of the ligand-protein complex is largely dictated by a network of interactions. For 2-(pyrrolidin-1-yl)benzohydrazide derivatives, molecular docking has elucidated the specific hydrogen bonds and hydrophobic interactions that govern their binding to target enzymes. The benzohydrazide (B10538) moiety frequently participates in hydrogen bonding with amino acid residues in the active site, while the pyrrolidine (B122466) and phenyl rings engage in hydrophobic interactions, anchoring the ligand securely. For example, in the active site of InhA, key hydrogen bonds have been identified with residues such as TYR 158.

Molecular Dynamics Simulations to Elucidate Ligand-Target Complex Stability

To further validate the findings from molecular docking and to understand the dynamic behavior of the ligand-protein complex over time, molecular dynamics (MD) simulations are employed.

Assessment of Dynamic Binding Events and Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and stability of protein-ligand complexes over time. frontiersin.org This method provides a detailed, atomistic-level understanding of how a ligand interacts with its target protein, which is crucial for rational drug design. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijcrt.orgarabjchem.org By identifying the key molecular features that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective drug candidates. ijcrt.org

Development of Predictive QSAR Models for Benzohydrazide Derivatives

The development of predictive QSAR models for benzohydrazide derivatives has been a significant area of research. These models are typically built using a training set of compounds with known biological activities. Various statistical methods, such as multiple linear regression and partial least squares, are employed to create the QSAR equation. chalcogen.ro

For example, 3D-QSAR studies have been performed on p-hydroxybenzohydrazide derivatives to develop statistically significant models for their anti-Escherichia coli activity. chalcogen.roresearchgate.net In one such study, a model with a high correlation coefficient (R² = 0.98) was generated using a training set of 55 molecules. The predictive power of this model was validated with a test set of eight molecules, yielding a predictive correlation coefficient (R² pred) of 0.80, indicating good predictive ability. chalcogen.roresearchgate.net Similarly, QSAR models have been developed for benzohydrazide derivatives with anti-diabetic potential, demonstrating the broad applicability of this approach. ijcrt.org

The general workflow for developing a predictive QSAR model involves several key steps:

Data Set Preparation: A diverse set of compounds with accurately measured biological activities is compiled. chalcogen.ro

Molecular Descriptor Calculation: A wide range of physicochemical, topological, and electronic descriptors are calculated for each molecule. arabjchem.org

Model Building: Statistical methods are used to build a model that correlates the descriptors with the biological activity. monash.edu

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. monash.edu

Identification of Physicochemical Descriptors Influencing Activity

A crucial aspect of QSAR modeling is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors provide valuable insights into the structure-activity relationship and guide the optimization of lead compounds.

Commonly used descriptors in QSAR studies of benzohydrazide derivatives include:

Topological descriptors: These describe the connectivity and branching of a molecule. Examples include molecular connectivity indices (e.g., ³χv) and the Balaban index (J). arabjchem.orgresearchgate.net

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment (μ). arabjchem.org

Steric descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and Kier's shape indices are examples. arabjchem.org

Thermodynamic descriptors: These can also play a role in describing the biological activity of these compounds. researchgate.net

For instance, QSAR studies on N'-substituted benzylidene-4-(2-oxo-2-(4H-1,2,4-triazol-4-yl) methylamino)benzohydrazides revealed the importance of the valence third-order molecular connectivity index (³χv) and dipole moment (μ) in describing their antimicrobial activity. arabjchem.org Another study on 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides highlighted the significance of the Balaban index (J) and valence first and second-order molecular connectivity indices (¹χv and ²χv) for antimicrobial activity. researchgate.net The BOILED-Egg model, which considers lipophilicity (WLOGP) and polarity (TPSA), has been used to predict gastrointestinal absorption and blood-brain barrier penetration of benzohydrazide derivatives. pensoft.netpensoft.netnih.gov

Below is an interactive table summarizing key physicochemical descriptors and their influence on the activity of benzohydrazide derivatives.

| Descriptor Type | Descriptor Name | Influence on Activity |

| Topological | Valence third order molecular connectivity index (³χv) | Important for antimicrobial activity. arabjchem.org |

| Balaban index (J) | Significant for antimicrobial activity. researchgate.net | |

| Electronic | Dipole moment (μ) | Influences antimicrobial activity. arabjchem.org |

| Steric | Molar refractivity (MR) | A key steric parameter in describing antimicrobial activity. arabjchem.org |

| Physicochemical | Lipophilicity (WLOGP) | Affects gastrointestinal absorption and blood-brain barrier penetration. pensoft.netpensoft.net |

| Polarity (TPSA) | Affects gastrointestinal absorption and blood-brain barrier penetration. pensoft.netpensoft.net |

Virtual Screening and Library Design for Novel 2-(Pyrrolidin-1-yl)benzohydrazide Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach, often used in conjunction with library design, allows for the rapid and cost-effective identification of novel lead compounds. nih.gov

For 2-(Pyrrolidin-1-yl)benzohydrazide analogues, virtual screening can be employed to explore vast chemical spaces and identify novel scaffolds with desired biological activities. The process typically involves docking a library of compounds into the active site of a target protein and ranking them based on their predicted binding affinity. frontiersin.org For example, a virtual screening of an in-house compound library led to the identification of a selective butyrylcholinesterase inhibitor, which was then optimized to produce more potent derivatives, including a pyrrolidin-1-yl containing compound. semanticscholar.org

The design of combinatorial libraries for virtual screening is a critical step. These libraries can be designed to explore specific chemical spaces around the 2-(pyrrolidin-1-yl)benzohydrazide core, introducing a variety of substituents to probe their effect on activity. nih.gov Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, can be used to guide the design of these libraries and to filter compounds during virtual screening. nih.govnih.gov

The general steps involved in virtual screening and library design for novel 2-(Pyrrolidin-1-yl)benzohydrazide analogues are:

Target Identification and Preparation: The three-dimensional structure of the biological target is obtained and prepared for docking.

Library Design/Selection: A library of compounds, either commercially available or computationally generated, is selected. For novel analogues, the library would be designed around the 2-(pyrrolidin-1-yl)benzohydrazide scaffold.

Molecular Docking: The library of compounds is docked into the active site of the target protein.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity and other criteria.

Hit Selection and Experimental Validation: The top-ranking compounds are selected for experimental testing to confirm their biological activity.

In Vitro Biological Evaluation and Mechanistic Insight of 2 Pyrrolidin 1 Yl Benzohydrazide Analogues

Enzyme Inhibition Profiling (In Vitro)

The therapeutic potential of many compounds lies in their ability to selectively inhibit enzymes crucial for the survival and proliferation of pathogens or cancer cells. This section details the inhibitory effects of 2-(pyrrolidin-1-yl)benzohydrazide analogues on several key enzymes.

Dihydrofolate Reductase (DHFR) Inhibition Kinetics

Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolism pathway, essential for the synthesis of DNA and other cellular components. nih.gov Its inhibition can lead to the disruption of cellular proliferation, making it a key target for both antimicrobial and anticancer therapies. nih.gov A series of 4-pyrrolidine-based thiosemicarbazones have been synthesized and evaluated for their DHFR inhibitory activity. nih.gov

The inhibitory activities of these synthesized compounds, expressed as IC₅₀ values, ranged from 12.37 ± 0.48 µM to 54.10 ± 0.72 µM, with methotrexate (B535133) used as a positive control (IC₅₀ = 0.086 ± 0.07 µM). nih.gov Among the derivatives, compounds 5d and 5l demonstrated the most potent inhibitory activity. nih.gov Further research has also focused on pyrrole (B145914) pharmacophoric scaffolds that can inhibit both DHFR and enoyl-ACP reductase, aiming to develop compounds with enhanced anti-tuberculosis activity. plos.org Molecular docking studies of these dual-target inhibitors have shown interactions with key amino acid residues like ARG32 and ARG60 within the MtDHFR active site. plos.org

Table 1: DHFR Inhibitory Activity of 4-Pyrrolidine-Based Thiosemicarbazones

| Compound | IC₅₀ (µM) |

|---|---|

| 5d | 12.37 ± 0.48 |

| 5l | 12.38 ± 0.25 |

| Range of synthesized compounds | 12.37 - 54.10 |

| Methotrexate (Control) | 0.086 ± 0.07 |

Data sourced from a study on 4-pyrrolidine-based thiosemicarbazones. nih.gov

Enoyl-ACP Reductase (ENR/InhA) Inhibition Mechanisms

Enoyl-acyl carrier protein reductase (ENR), known as InhA in Mycobacterium tuberculosis, is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. openmedicinalchemistryjournal.comnih.govnih.gov Inhibition of InhA disrupts this pathway, making it a prime target for anti-tubercular drugs like isoniazid (B1672263) (INH). openmedicinalchemistryjournal.comnih.gov

Several studies have investigated 2-(pyrrolidin-1-yl)benzohydrazide analogues as direct inhibitors of InhA. openmedicinalchemistryjournal.comresearchgate.net Unlike INH, which requires activation by the catalase-peroxidase enzyme KatG, these direct inhibitors can circumvent resistance mechanisms associated with mutations in KatG. nih.gov Molecular docking studies have revealed that these compounds fit well within the binding pocket of InhA, forming hydrogen bonds with key residues such as TYR158 and the cofactor NAD+. plos.orgopenmedicinalchemistryjournal.comnih.gov For instance, certain pyrrolyl benzohydrazide (B10538) derivatives showed H-bonding interactions with Tyr158 and Thr196, similar to known InhA inhibitors. researchgate.net The inhibitory activity of these compounds against InhA has been quantified, with some showing moderate to good inhibition. plos.orgresearchgate.net

Table 2: InhA Inhibition by Pyrrolyl Benzohydrazide Analogues

| Compound Series | Key Findings |

|---|---|

| Pyrrolyl benzohydrazides | Moderate inhibition of InhA. researchgate.net |

| Pyrrolyl pyrazoline carbaldehydes | Compounds 4g and 4i showed H-bonding with MET98, TYR158, and NAD+. openmedicinalchemistryjournal.comnih.gov |

Polo-like Kinase 1 (PLK1) Inhibition and Specificity

Polo-like kinase 1 (PLK1) is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. oncotarget.com Its overexpression is a hallmark of many human cancers, making it an attractive target for anticancer drug development. psecommunity.orgmdpi.com

A repurposing study screened nineteen anti-tubercular pyrrolyl benzohydrazide derivatives for their activity against PLK1. psecommunity.orgmdpi.com Among them, N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8) and N′-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide (C18) emerged as the most potent inhibitors. psecommunity.orgmdpi.com Molecular docking and dynamic simulation studies revealed that these compounds bind to the kinase domain of PLK1. psecommunity.orgmdpi.com Specifically, compound C8 was found to be more stable in its complex with PLK1 and exhibited lower IC₅₀ values against tested cancer cell lines. psecommunity.orgmdpi.com Further cellular assays demonstrated that C8 induces significant G2/M phase cell cycle arrest and apoptosis in A549 lung cancer cells. psecommunity.orgmdpi.com

Table 3: Most Potent PLK1 Inhibitors Among Pyrrolyl Benzohydrazide Derivatives

| Compound | Chemical Name | Significance |

|---|---|---|

| C8 | N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide | Most potent inhibitor, induces G2/M arrest and apoptosis. psecommunity.orgmdpi.com |

| C18 | N′-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide | Also showed significant PLK1 inhibition. psecommunity.orgmdpi.com |

Exploration of Other Relevant Enzyme Targets

The diverse biological activities of benzohydrazide derivatives suggest that they may interact with other relevant enzyme targets. nih.gov For instance, certain benzohydrazide derivatives containing dihydropyrazoles have been evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors, another important target in cancer therapy. nih.gov While the primary focus of this article is on 2-(pyrrolidin-1-yl)benzohydrazide analogues, the broader class of benzohydrazides has shown inhibitory activity against various other enzymes, indicating a potential for these specific analogues to have a wider range of targets that warrant further investigation.

Antimicrobial Activity Assessments (In Vitro)

The rise of drug-resistant pathogens, particularly Mycobacterium tuberculosis, necessitates the discovery of new antimicrobial agents. mdpi.com This section focuses on the in vitro anti-tubercular efficacy of 2-(pyrrolidin-1-yl)benzohydrazide analogues.

Anti-Tubercular Efficacy against Mycobacterium tuberculosis Strains

A significant body of research has been dedicated to evaluating the anti-tubercular activity of 2-(pyrrolidin-1-yl)benzohydrazide analogues against various strains of M. tuberculosis, including the H37Rv strain. openmedicinalchemistryjournal.comnih.gov A series of pyrrolyl pyrazoline carbaldehydes were synthesized and tested, with some compounds exhibiting promising activity. openmedicinalchemistryjournal.com For example, compound 4i showed a minimum inhibitory concentration (MIC) of 3.125 µg/ml, while compounds 4g and 4h had an MIC of 6.25 µg/ml. openmedicinalchemistryjournal.com

Similarly, a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate (B1203000) derivatives demonstrated good activity against M. tuberculosis H37Rv, with MIC values ranging from 0.8 to 3.12 µg/mL. plos.org Compounds 5b and 6d from this series were the most potent, with an MIC of 0.8 µg/mL. plos.org The anti-tubercular potential of these compounds is often linked to their ability to inhibit key mycobacterial enzymes like InhA. openmedicinalchemistryjournal.comresearchgate.netresearchgate.net

Table 4: Anti-Tubercular Activity of 2-(Pyrrolidin-1-yl)benzohydrazide Analogues against M. tuberculosis H37Rv

| Compound Series | Compound(s) | MIC (µg/mL) |

|---|---|---|

| Pyrrolyl pyrazoline carbaldehydes | 4i | 3.125 openmedicinalchemistryjournal.com |

| 4g, 4h | 6.25 openmedicinalchemistryjournal.com | |

| 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoates | 5b, 6d | 0.8 plos.org |

| Range | 0.8 - 3.12 plos.org |

Antibacterial Spectrum against Gram-Positive and Gram-Negative Pathogens

Analogues of 2-(pyrrolidin-1-yl)benzohydrazide have demonstrated notable antibacterial activity against a range of pathogenic bacteria. The structural framework combining the pyrrole/pyrrolidine (B122466) and benzohydrazide moieties appears to be crucial for their efficacy. Studies have systematically evaluated these compounds against both Gram-positive and Gram-negative bacteria, revealing a spectrum of activity that varies with structural modifications.

Research into a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives showed potent inhibition against Gram-negative Escherichia coli and moderate to good inhibition against Gram-positive Staphylococcus aureus. plos.org For instance, certain derivatives exhibited excellent inhibitory activity against E. coli with Minimum Inhibitory Concentration (MIC) values as low as 0.4 µg/mL, while their activity against S. aureus was generally in the range of 3.12–12.5 µg/mL. plos.orgresearchgate.net This suggests a preferential activity against Gram-negative strains for some analogues. plos.org

Similarly, another study on pyrrolyl benzohydrazide derivatives confirmed this trend, with reported MIC values against E. coli and S. aureus ranging from 0.4 to 25 µg/mL. researchgate.net Further investigations into related structures, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides, also highlighted their potential as antibacterial agents. mdpi.comnih.gov

The antibacterial potential is not limited to the pyrrole-containing analogues. Derivatives of 1-(4-(1,3-dioxoisoindolin-2-yl)benzamido)-5-oxo-2-arylpyrrolidine-3-carboxylic acid were tested against S. aureus and Bacillus subtilis (Gram-positive), as well as E. coli and Klebsiella pneumoniae (Gram-negative), demonstrating broad-spectrum activity. jocpr.com The activity of hydrazide-hydrazone compounds, in general, has been found to be significant, in some cases exceeding that of standard antibiotics like ampicillin (B1664943) and ciprofloxacin (B1669076) against specific strains. nih.gov

Table 1: Antibacterial Activity of Pyrrolyl Benzohydrazide Analogues

| Compound Series | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoates | Staphylococcus aureus | 3.12–12.5 | Escherichia coli | 0.4–3.12 | plos.org |

| Pyrrolyl benzohydrazides | Staphylococcus aureus | 0.4–25 | Escherichia coli | 0.4–25 | researchgate.net |

| Quinazolin-2,4-dione hybrids with pyrrolidine-2,5-dione | Bacillus subtilis | 2.5–10 | Escherichia coli | 2.5–10 | nih.gov |

Cellular Mechanism of Action Studies (In Vitro)

Beyond their antibacterial properties, certain analogues of 2-(pyrrolidin-1-yl)benzohydrazide have been investigated for their anticancer potential. Mechanistic studies in vitro have begun to unravel how these compounds exert their cytotoxic effects on cancer cells, focusing on their impact on the cell cycle and the induction of programmed cell death (apoptosis).

A key mechanism by which anticancer agents inhibit tumor growth is by disrupting the normal progression of the cell cycle. Specific analogues of pyrrolyl benzohydrazide have been shown to induce cell cycle arrest in cancer cells.

A notable example is the compound N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide, designated C8. dntb.gov.uamdpi.com When tested on the human lung cancer cell line A549, compound C8 caused a significant arrest of cells in the G2/M phase of the cell cycle. dntb.gov.uamdpi.comresearchgate.net This blockade prevents the cells from entering mitosis, ultimately inhibiting cell division and proliferation. The Polo Like Kinase 1 (PLK1), a key regulator of the G2/M transition, has been identified as a potential target for this class of compounds. mdpi.com

Other related heterocyclic structures also demonstrate the ability to interfere with the cell cycle. For instance, a thieno[2,3-b]pyrrolizin-9-one derivative, MR22388, was also found to cause cell cycle arrest at the G2/M phase. nih.gov Interestingly, another analogue from a different series induced a block at the G0/G1 phase in HCT-116 and MCF-7 cancer cell lines, indicating that the specific phase of cell cycle arrest can be dependent on the chemical structure of the analogue and the cancer cell line being tested. nih.gov

Inducing apoptosis is a highly sought-after characteristic for anticancer drugs. Pyrrolyl benzohydrazide analogues have been shown to be effective pro-apoptotic agents.

The same compound C8 that induces G2/M arrest also potently triggers apoptosis in A549 cells. dntb.gov.uamdpi.com Flow cytometry analysis using Annexin V-FITC/PI staining, a standard method for detecting apoptosis, revealed a dramatic increase in the percentage of apoptotic cells. dntb.gov.uaresearchgate.net Treatment with compound C8 increased the apoptotic cell population from a baseline of 6.27% in control cells to 60.52%. dntb.gov.uamdpi.com

Further evidence for apoptosis induction comes from studies on related compounds. A thieno[2,3-b]pyrrolizin-9-one derivative was identified as a pro-apoptotic agent that increases the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The study observed a distinct shift of viable cells toward early apoptosis upon treatment, confirming the compound's ability to trigger programmed cell death. nih.gov

Table 2: In Vitro Anticancer Mechanisms of Pyrrolyl Benzohydrazide Analogues

| Compound/Analogue | Cancer Cell Line | Cell Cycle Effect | Apoptotic Effect | Reference |

|---|---|---|---|---|

| N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) | A549 (Lung) | G2/M Phase Arrest | Significant increase in apoptotic cells (to 60.52%) | dntb.gov.uamdpi.com |

| Thieno[2,3-b]pyrrolizin-9-one derivative (MR22388) | Various | G2/M Phase Arrest | Pro-apoptotic, increases caspase-3 activity | nih.gov |

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action and for rational drug design. For 2-(pyrrolidin-1-yl)benzohydrazide analogues, target engagement has been explored through a combination of computational and experimental approaches.

In the context of anticancer activity, in silico screening identified Polo Like Kinase 1 (PLK1) as a high-affinity target for pyrrolyl benzohydrazide derivatives. mdpi.com Molecular dynamics simulations further supported this, revealing a stable complex between compound C8 and the PLK1 protein. dntb.gov.uaresearchgate.net The subsequent confirmation of cytotoxicity and cell cycle arrest in PLK1-overexpressing A549 cells provides strong evidence of target engagement in a cellular context. mdpi.com

In the antibacterial field, target engagement studies have focused on enzymes essential for bacterial survival. Pyrrolyl benzohydrazide derivatives were screened against the enoyl-acyl carrier protein (ACP) reductase (InhA) of Mycobacterium tuberculosis. researchgate.net Molecular docking studies predicted hydrogen bonding interactions with key amino acid residues (Tyr158) and the NAD+ cofactor in the enzyme's active site. plos.orgresearchgate.net These computational predictions were followed by in vitro enzyme inhibition assays, which confirmed that the compounds exhibited moderate inhibitory activity against InhA, thus verifying engagement with this bacterial target. researchgate.net Similarly, other studies have identified and verified dihydrofolate reductase (DHFR) as a target for related pyrrolidine derivatives. nih.gov

Structure Activity Relationship Sar Elucidation for 2 Pyrrolidin 1 Yl Benzohydrazide Frameworks

Identification of Critical Structural Elements for Potency and Selectivity

The biological activity of the 2-(pyrrolidin-1-yl)benzohydrazide scaffold is a composite of the contributions from its three primary structural components: the pyrrolidinyl ring, the substituted benzene (B151609) ring, and the hydrazide linkage. Alterations to any of these components can significantly impact the compound's interaction with its biological target, affecting both its potency and selectivity.

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a common motif in a multitude of biologically active compounds and natural products. nih.gov Its presence in the 2-(pyrrolidin-1-yl)benzohydrazide framework is anticipated to be a key determinant of its pharmacological properties. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a protein's binding pocket. Furthermore, the ring's conformational flexibility allows it to adopt an optimal geometry for fitting into specific binding sites.

In related heterocyclic compounds, the pyrrolidine moiety has been shown to be important for various biological activities. For instance, in a series of pyrrolidine-2,5-dione derivatives, the pyrrolidine ring was a core component of compounds exhibiting anti-inflammatory activity. nih.gov Studies on other pyrrolidine-containing molecules have highlighted its role in establishing critical interactions with target enzymes. For example, in a series of pyrrolyl benzohydrazide (B10538) derivatives designed as enoyl ACP reductase inhibitors, the pyrrole (B145914) ring, a related five-membered nitrogen-containing heterocycle, was integral to the observed anti-tubercular activity. researchgate.netnih.gov While not a direct analogue, the principles of heterocyclic ring interactions can be extrapolated to underscore the potential importance of the pyrrolidinyl group in 2-(pyrrolidin-1-yl)benzohydrazide. The size and basicity of the pyrrolidine ring, in comparison to other cyclic amines like piperidine, can also influence selectivity and potency. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, compounds containing a pyrrolidinyl moiety exhibited different anticonvulsant activities compared to their piperidinyl counterparts. frontiersin.org

The nature and position of substituents on the benzene ring of the benzohydrazide scaffold are critical for modulating biological activity. These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are key factors in drug-target interactions. Research on various benzohydrazide derivatives has consistently demonstrated the profound impact of aromatic substitution on potency and selectivity.

In a study of N′-benzylidene-4-tert-butylbenzohydrazide derivatives as urease inhibitors, it was found that electron-donating groups on the phenyl ring generally enhanced the inhibitory activity. nih.gov Conversely, in other series of benzohydrazide derivatives, the presence of electron-withdrawing groups, such as halogens, has been shown to be beneficial. For instance, in a series of benzohydrazide derivatives evaluated for urease inhibitory activity, compounds bearing a methoxy (B1213986) group and halogen substituents were found to be more potent. researchgate.net The position of the substituent is also a critical factor. For example, in a series of benzohydrazide derivatives containing dihydropyrazoles, a methoxyl group at the para-position of the benzene ring resulted in better anticancer activity compared to a meta-position. mdpi.com

The following table summarizes the influence of benzene ring substituents on the activity of various benzohydrazide derivatives, providing insights that can be applied to the 2-(pyrrolidin-1-yl)benzohydrazide framework.

| Compound Series | Substituent Type | Position | Effect on Activity | Reference |

| N′-benzylidene-4-tert-butylbenzohydrazides | Electron-donating groups | Phenyl ring | Increased urease inhibition | nih.gov |

| Benzohydrazide derivatives | Methoxy and halogen groups | Aryl ring | Enhanced urease inhibition | researchgate.net |

| Benzohydrazide-dihydropyrazoles | Methoxyl group | para > meta | Increased anticancer activity | mdpi.com |

| Indole-derived hydrazones | Chloro group | 2-position > 3-position | Increased anti-TNBC activity | nih.gov |

These findings suggest that a systematic exploration of both electron-donating and electron-withdrawing groups at various positions on the benzene ring of 2-(pyrrolidin-1-yl)benzohydrazide is essential for optimizing its biological activity.

The hydrazide moiety (-CO-NH-N=) is a cornerstone of the 2-(pyrrolidin-1-yl)benzohydrazide structure, serving as a critical linker and a key pharmacophoric element. nih.gov This functional group is capable of participating in multiple non-covalent interactions, including hydrogen bonding, which are fundamental for molecular recognition at the target's binding site. The carbonyl oxygen and the two nitrogen atoms of the hydrazide can act as hydrogen bond acceptors and donors, respectively, forming a network of interactions that stabilize the ligand-target complex.

The hydrazide linkage is a common feature in many medicinally important compounds, including antitubercular, anticonvulsant, and anti-inflammatory agents. Its presence is often associated with the ability to chelate metal ions within the active sites of metalloenzymes or to form crucial hydrogen bonds with amino acid residues. In several studies of benzohydrazide derivatives, the hydrazide group has been identified as being directly involved in binding to the target. For instance, in silico docking studies of pyrrolyl benzohydrazide derivatives with the enoyl-ACP reductase (InhA) enzyme from M. tuberculosis revealed that the hydrazide moiety participates in hydrogen bonding interactions with key residues like Tyr158 and the cofactor NAD+. researchgate.netnih.gov

Correlation of In Silico and In Vitro Data for SAR Refinement

The integration of computational (in silico) and experimental (in vitro) data is a powerful strategy for refining the structure-activity relationships of the 2-(pyrrolidin-1-yl)benzohydrazide framework. Molecular modeling techniques, such as docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the binding modes of these ligands and predict the activity of novel derivatives.

Molecular docking simulations can be used to visualize the interactions between 2-(pyrrolidin-1-yl)benzohydrazide analogues and their putative biological targets. These studies can help to rationalize the observed in vitro activities by identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to binding affinity. For example, in a study of benzohydrazide derivatives as EGFR kinase inhibitors, molecular docking revealed that the most active compound formed a crucial hydrogen bond with the backbone of Gln767 in the ATP binding site. mdpi.com Similarly, docking studies of urease inhibitors have helped to elucidate the binding interactions of benzohydrazide derivatives with the enzyme's active site. nih.govresearchgate.net

QSAR studies can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with in vitro potency, QSAR models can be developed to predict the activity of untested compounds and guide the design of new, more potent analogues. For instance, a QSAR model for pyrrolyl benzohydrazide derivatives provided insights into the structural requirements for potent InhA inhibition. researchgate.net

The following table illustrates how in silico predictions have been correlated with in vitro results for various benzohydrazide derivatives, a process that is directly applicable to the SAR refinement of 2-(pyrrolidin-1-yl)benzohydrazides.

| Compound Series | In Silico Method | In Vitro Assay | Correlation and Outcome | Reference |

| Pyrrolyl benzohydrazides | Surflex-dock, QSAR | InhA enzyme inhibition | Predicted H-bonding with Tyr158 and NAD+ correlated with moderate inhibition. | researchgate.netnih.gov |

| Benzohydrazide-dihydropyrazoles | Molecular Docking | EGFR kinase inhibition | Predicted H-bond with Gln767 explained high potency of lead compound. | mdpi.com |

| Benzohydrazide derivatives | Molecular Docking | Urease inhibition | Docking studies rationalized the superior activity of certain substituted analogues. | nih.govresearchgate.net |

| Benzylidene benzohydrazides | Molecular Docking | Anticancer activity | Docking scores correlated with cytotoxic effects against cancer cell lines. researchgate.netinnovareacademics.in |

By cyclically using in silico predictions to prioritize the synthesis of new derivatives and then feeding the in vitro data back into the computational models, a more refined and accurate SAR understanding can be achieved.

Design Principles for Optimized 2-(Pyrrolidin-1-yl)benzohydrazide Ligands

Based on the elucidation of the SAR, several key design principles can be formulated for the optimization of 2-(pyrrolidin-1-yl)benzohydrazide ligands to enhance their potency and selectivity. These principles are derived from the understanding of the roles of the individual structural components and the correlation of computational and experimental data.

Strategic Substitution on the Benzene Ring: The benzene ring is a prime site for modification. Based on the target, either electron-donating or electron-withdrawing groups should be systematically introduced at the ortho, meta, and para positions. The choice of substituent will influence the electronic landscape and steric bulk of the ligand, which can be fine-tuned to maximize interactions with the target's binding pocket. For example, if the target has a hydrophobic pocket, introducing lipophilic substituents like halogens or small alkyl groups could be beneficial.

Modification of the Pyrrolidine Ring: While the pyrrolidine ring itself is a key feature, its substitution can also be explored. Introducing small substituents on the pyrrolidine ring could provide additional points of interaction or help to lock the ring into a more favorable conformation for binding. However, care must be taken not to introduce excessive steric hindrance that could prevent the ligand from accessing the binding site.

Bioisosteric Replacement of the Hydrazide Linker: The hydrazide linker is crucial for molecular recognition, but its properties can be fine-tuned through bioisosteric replacement. For instance, replacing the hydrazide with other linkers of similar size and hydrogen bonding capabilities, such as a 1,3,4-oxadiazole (B1194373) or a 1,3,4-thiadiazole, could lead to improved metabolic stability or altered binding modes. researchgate.net

Conformational Constraint: Introducing elements of rigidity into the molecule can reduce the entropic penalty upon binding and lead to higher affinity. This could be achieved by incorporating cyclic structures or double bonds that restrict the conformational freedom of the ligand.

By applying these design principles in a rational and iterative manner, it is possible to systematically optimize the 2-(pyrrolidin-1-yl)benzohydrazide scaffold to develop potent and selective ligands for a variety of biological targets.

Advanced Applications and Future Directions in 2 Pyrrolidin 1 Yl Benzohydrazide Research

Rational Design and Synthesis of Highly Potent and Selective Inhibitors

The core principle of rational drug design is to create molecules that interact specifically with a biological target to elicit a desired therapeutic effect. For the benzohydrazide (B10538) scaffold, this involves modifying its structure to enhance potency and selectivity for enzymes and receptors implicated in disease.

One prominent strategy involves using existing inhibitor structures as a template. For instance, researchers have designed and synthesized a series of novel benzohydrazide derivatives containing dihydropyrazole moieties to act as potential epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov By evaluating their antiproliferative activity against various cancer cell lines, specific compounds have been identified that show high potency. nih.gov Similarly, drawing inspiration from the structure of panobinostat, a new series of hydrazide-bearing class I selective histone deacetylase (HDAC) inhibitors has been developed. sci-hub.se The design process involves derivatizing the cap, linker, and zinc-binding group of the molecule to improve affinity for HDACs and enhance anti-leukemia efficacy. sci-hub.se

Computational methods are central to this rational design process. Pharmacophore modeling, for example, helps identify the essential three-dimensional arrangement of chemical features required for biological activity. This approach was used to discover new 2-pyrrolinone inhibitors of HIV-1 integrase, a key enzyme for viral replication. nih.gov After screening an in-house database, compounds that matched the pharmacophore model were synthesized and tested, leading to the identification of active inhibitors. nih.gov Molecular docking studies further refine this process by predicting how a designed molecule will bind to its target protein, as seen in the development of pyrrole-derived agents targeting enzymes like enoyl-acyl carrier protein (enoyl-ACP) reductase in Mycobacterium tuberculosis. mdpi.comnih.gov

The synthesis of these rationally designed compounds often involves multi-step chemical reactions. A common route begins with a starting material like 4-hydrazinylbenzoic acid, which is then reacted with various aldehydes, ketones, or other chemical building blocks to generate a library of derivatives with diverse substitutions. nih.govresearchgate.net These structural modifications are crucial for fine-tuning the compound's biological activity.

Table 1: Antiproliferative Activity of Selected Benzohydrazide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| H20 | EGFR | A549 (Lung) | 0.46 | nih.gov |

| H20 | EGFR | MCF-7 (Breast) | 0.29 | nih.gov |

| H20 | EGFR | HeLa (Cervical) | 0.15 | nih.gov |

| H20 | EGFR | HepG2 (Liver) | 0.21 | nih.gov |

| 13a | HDAC1 | - | pM range | sci-hub.se |

| 13a | HDAC3 | - | low nM range | sci-hub.se |

Exploration of Novel Therapeutic Areas for this Scaffold

The inherent versatility of the benzohydrazide scaffold has prompted investigations into a wide array of therapeutic areas beyond its initial applications. While first explored for anti-tubercular properties, derivatives are now being developed as anticancer, antimicrobial, and anti-neurodegenerative agents. mdpi.comresearchgate.netnih.gov

In oncology, benzohydrazide derivatives are being explored as inhibitors for multiple cancer-related targets. These include vascular endothelial growth factor receptor-2 (VEGFR-2), tubulin polymerization, and lysine-specific histone demethylase 1A. mdpi.com A series of N-benzylated (pyrrolidin-2-one) derivatives, designed based on the structure of the Alzheimer's drug donepezil, has shown promise as potential treatments for Alzheimer's disease. nih.gov Specifically, compounds 10b and 18c from this series demonstrated an excellent anti-Alzheimer's profile in preclinical models. nih.gov

The antimicrobial potential of this scaffold is also a significant area of research. New hydrazide analogs have been synthesized and tested for activity against various bacteria and fungi. researchgate.netjconsortium.com For example, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were prepared and evaluated as dual inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR), enzymes crucial for bacterial survival. mdpi.comresearchgate.net Several of these synthesized molecules showed strong antibacterial and antitubercular properties. mdpi.comresearchgate.net

Development of 2-(Pyrrolidin-1-yl)benzohydrazide as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein. The 2-(Pyrrolidin-1-yl)benzohydrazide scaffold and its analogs are being developed for this purpose. Their ability to be modified to bind with high affinity and selectivity to specific biological macromolecules makes them suitable candidates. evitachem.com

For example, derivatives can be used to investigate the function of enzymes like ADP-ribosyltransferases. A specific propanamide derivative was identified as a potent inhibitor of the human ADP-ribosyltransferase ARTD3/PARP3, allowing for further study of this enzyme's role in cellular processes. acs.org By using such probes, researchers can better understand disease pathways and identify new points for therapeutic intervention. evitachem.com

Potential for Drug Repurposing Strategies within the Benzohydrazide Scaffold Class

Drug repurposing, or finding new uses for existing drugs, is an attractive strategy that can significantly reduce the time and cost of drug development. nih.gov The benzohydrazide scaffold is a prime candidate for such strategies, given that many compounds based on this structure have been synthesized and tested for various activities. mdpi.comresearchgate.net

A notable example is the repurposing of anti-tubercular pyrrolyl benzohydrazide derivatives as anticancer agents. mdpi.comresearchgate.net Recognizing that tuberculosis is a risk factor for lung cancer, researchers investigated whether compounds designed to fight the former could also treat the latter. researchgate.net Through computational screening against the cancer target PLK1, followed by in vitro testing, specific compounds were identified as potent repurposed candidates. mdpi.comresearchgate.netdntb.gov.ua

Table 2: Repurposing of Pyrrolyl Benzohydrazide Derivatives for Anticancer Activity This table is interactive. You can sort and filter the data.

| Compound | Original Target | Repurposed Target | Repurposed Indication | Key Findings | Source |

|---|---|---|---|---|---|

| C8: N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide | Mycobacterium tuberculosis | PLK1 | Lung Cancer | Showed lower IC₅₀ values than C18; induced significant cell cycle arrest and apoptosis in A549 lung cancer cells. | mdpi.comresearchgate.netdntb.gov.ua |

| C18: N′-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide | Mycobacterium tuberculosis | PLK1 | Lung Cancer | Potent derivative identified through in silico screening. | mdpi.comresearchgate.netdntb.gov.ua |

This approach leverages existing knowledge about the pharmacological properties of these compounds to find new therapeutic potential, effectively giving old drugs new life. nih.gov

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict the properties of new molecules, identify novel drug targets, and optimize chemical structures. nih.govnih.gov These computational tools are being applied to the benzohydrazide scaffold to accelerate the design of more effective drugs. wiley.com

AI/ML algorithms can be used at every stage of the drug design process. nih.gov For high-throughput virtual screening, these models can quickly prioritize which compounds in a large library are most likely to be active against a specific target, saving significant time and resources. nih.gov In structure-based drug design, ML can help predict the binding affinity of a molecule to its target protein, guiding chemists in making modifications to improve potency. nih.govwiley.com

For the benzohydrazide scaffold, AI can analyze the relationships between the structures of various derivatives and their observed biological activities (a process known as QSAR or Quantitative Structure-Activity Relationship). This allows for the creation of predictive models that can suggest new, un-synthesized structures with potentially superior properties. scilit.com By integrating AI and ML, researchers can navigate the vast chemical space of possible benzohydrazide derivatives more efficiently, increasing the success rate of identifying novel and potent drug candidates. nih.govacs.org

Q & A

Q. What are the standard synthetic routes for preparing 2-(pyrrolidin-1-yl)benzohydrazide derivatives?

A common method involves refluxing substituted benzoyl esters with hydrazine hydrate in ethanol, followed by recrystallization to isolate the hydrazide product . For example, derivatives like 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide are synthesized via this route. Key parameters include reaction time (3–6 hours), solvent purity, and stoichiometric control of hydrazine to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for obtaining high-purity compounds.

Q. How can researchers confirm the structural identity of 2-(pyrrolidin-1-yl)benzohydrazide derivatives?

Structural confirmation typically employs:

- Spectroscopic methods : NMR (¹H/¹³C) to verify hydrazide (-NH-NH₂) and pyrrolidine ring protons.

- Single-crystal XRD : For unambiguous confirmation of molecular geometry, as demonstrated for related benzohydrazide derivatives (e.g., compound 6g in anti-prostate cancer studies) .

- Mass spectrometry : To validate molecular weight and fragmentation patterns.

SMILES strings (e.g.,NNC(=O)c1ccccc1for benzohydrazide cores) and SDF files aid in computational validation .

Q. What physicochemical properties are critical for characterizing this compound?

Key properties include:

- Density and pKa : Predicted via computational tools (e.g., 1.09 g/cm³ and pKa ~12.42 for analogs) .

- Solubility : Tested in polar (DMSO, ethanol) and non-polar solvents to guide formulation for biological assays.

- Thermal stability : Assessed via thermogravimetric analysis (TGA) for storage and handling protocols.

Advanced Research Questions

Q. How do metal coordination complexes of 2-(pyrrolidin-1-yl)benzohydrazide enhance biological activity?

Complexation with transition metals (e.g., Cu²⁺, Ni²⁺) modifies electronic properties and stabilizes the hydrazide ligand, improving interactions with biological targets. For example:

- Antibacterial activity : Cu²⁺ complexes of benzohydrazides show enhanced activity due to increased membrane permeability and redox activity .

- Urease inhibition : Specific Cu²⁺-hydrazide complexes disrupt enzyme active sites, as seen in studies with 3,5-dihydroxy-N′-(pyridin-2-ylmethylene)benzohydrazide .

Q. What computational strategies are used to predict the drug-likeness of these compounds?

- Molecular docking : To identify binding modes with target proteins (e.g., androgen receptor in prostate cancer studies using PDB ID: 3V49) .

- ADME prediction : Tools like SwissADME evaluate lipophilicity (LogP), bioavailability, and metabolic stability.

- Molecular dynamics (MD) simulations : Assess protein-ligand complex stability over time (e.g., 100 ns simulations for binding free energy calculations) .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Experimental conditions : Varying cell lines (e.g., LNCaP vs. PC-3 in prostate cancer studies) or assay protocols .

- Compound purity : Impurities from incomplete synthesis (e.g., unreacted esters) may skew results. Validate purity via HPLC or elemental analysis.

- Structural modifications : Subtle changes (e.g., substituent position on the benzohydrazide core) drastically alter activity .

Q. What advanced techniques elucidate the mechanism of action in anticancer studies?

Q. How are regioselectivity challenges addressed during derivatization?

- Directed ortho-metalation : Use of directing groups (e.g., pyrrolidine) to control substitution patterns.

- Protecting group strategies : Temporary blocking of reactive sites (e.g., -NH₂) during functionalization.

- Catalytic methods : Pd-mediated cross-coupling for aryl-hydrazide bond formation .

Methodological Considerations

9. Designing experiments to study structure-activity relationships (SAR):

- Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) on the benzohydrazide core.

- Biological screening : Test against standardized panels (e.g., NCI-60 cancer cell lines) with dose-response curves (IC₅₀ determination) .

- Comparative analysis : Correlate electronic (Hammett constants) or steric parameters with activity trends.

10. Troubleshooting low yields in hydrazide synthesis:

- Optimize hydrazine stoichiometry : Excess hydrazine hydrate (>2 eq.) ensures complete ester conversion .

- Solvent selection : Ethanol or methanol improves solubility of intermediates.

- Catalytic additives : Trace acetic acid accelerates hydrazide formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.